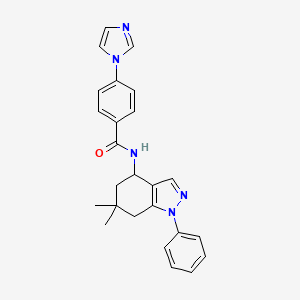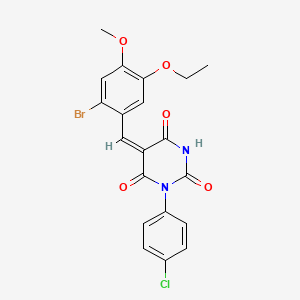
3-benzyl-5-(3,4-dimethoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(3,4-dimethoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one, also known as DMBT, is a thiazolidinone derivative that possesses a variety of biological activities. It has been widely studied in scientific research for its potential applications in drug discovery and development.
Applications De Recherche Scientifique
3-benzyl-5-(3,4-dimethoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also exhibits potent antifungal activity against Candida albicans, a common fungal pathogen. In addition, it has been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(3,4-dimethoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is not fully understood, but it is believed to involve multiple targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, which plays a critical role in inflammation and cancer development. Moreover, it exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in vitro and in vivo. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to lower blood glucose levels and improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-benzyl-5-(3,4-dimethoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. It is also relatively easy to synthesize and purify, and its structure is well-characterized. However, there are also some limitations associated with its use in lab experiments. For example, its solubility is limited in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-benzyl-5-(3,4-dimethoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer, fungal infections, and other diseases. Another area of research is the elucidation of its mechanism of action and identification of its molecular targets. Moreover, the optimization of its pharmacokinetic and pharmacodynamic properties is also an important area of investigation. Finally, the development of novel synthetic methods for this compound and its analogs may also lead to the discovery of new biological activities and therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-benzyl-5-(3,4-dimethoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one involves the reaction of 3-benzyl-4-thioxo-1,3-thiazolidin-2-one with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiazolidinone ring. The product is obtained in good yield and purity, and the structure is confirmed by spectroscopic methods.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-9-8-14(10-16(15)23-2)11-17-18(24)20(19(21)25-17)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYEBSFVCWQIA-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=S)N(C(=O)S2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=S)N(C(=O)S2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B6015997.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B6016001.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016014.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6016020.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6016022.png)
![8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6016027.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6016031.png)
![1-cyclopropyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6016041.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B6016054.png)
![2-methoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6016058.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016067.png)
![(3'R*,4'R*)-1'-[(2'-methyl-3-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016070.png)